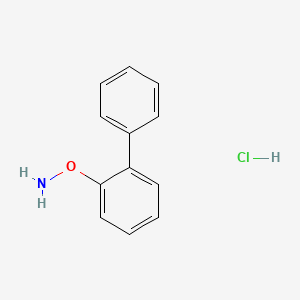
O-(2-Biphenylyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Biphenylyl)hydroxylamine Hydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a biphenyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Biphenylyl)hydroxylamine Hydrochloride typically involves the reaction of 2-biphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis reactions. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Biphenylyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2-Biphenylyl)hydroxylamine Hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of O-(2-Biphenylyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable adducts .
Vergleich Mit ähnlichen Verbindungen
- O-Benzylhydroxylamine Hydrochloride
- O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Hydroxylamine-O-sulfonic acid
Comparison: O-(2-Biphenylyl)hydroxylamine Hydrochloride is unique due to its biphenyl moiety, which imparts distinct chemical and physical properties. Compared to O-Benzylhydroxylamine Hydrochloride, it has a more complex structure, leading to different reactivity and applications. The presence of the biphenyl group also enhances its stability and potential biological activities .
Eigenschaften
Molekularformel |
C12H12ClNO |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
O-(2-phenylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H |
InChI-Schlüssel |
YQZWRHIQKQAKRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



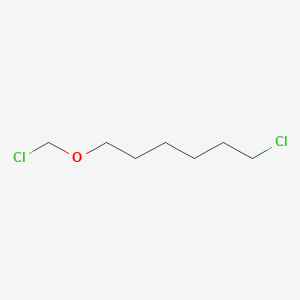
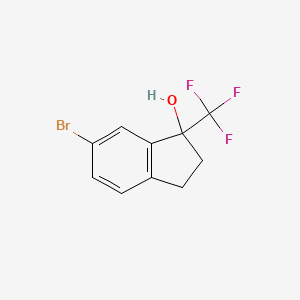
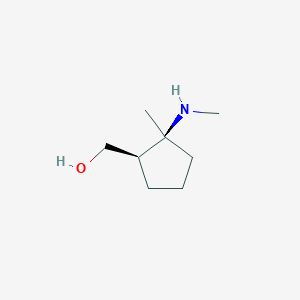
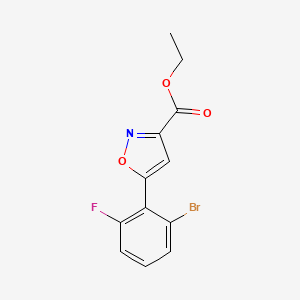
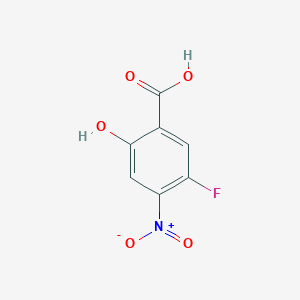
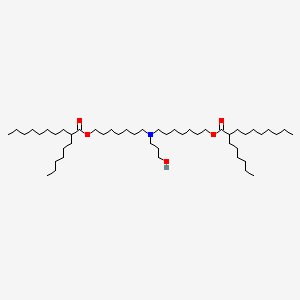
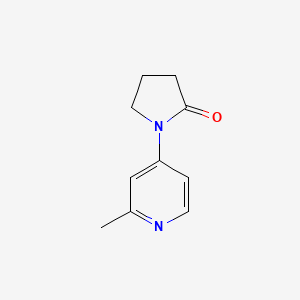

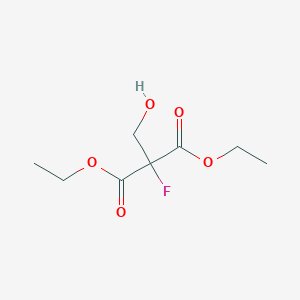
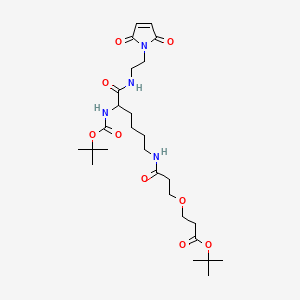
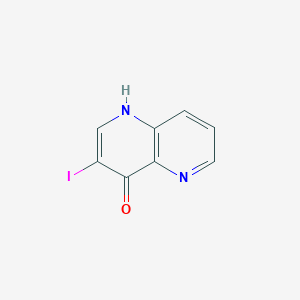
![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

